4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features both a nitrophenoxy group and a dioxaborolan group attached to a benzaldehyde core. This compound is of interest in organic synthesis and materials science due to its unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Formation of the Nitrophenoxy Group: This can be achieved by nitration of phenol followed by etherification.
Introduction of the Dioxaborolan Group: This step involves the borylation of a suitable precursor, often using a palladium-catalyzed cross-coupling reaction.
Aldehyde Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-(4-Aminophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Potential use in the development of bioactive molecules and probes.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on its specific application
Nitrophenoxy Group: Can participate in electron transfer reactions.
Dioxaborolan Group: Can form reversible covalent bonds with diols and other nucleophiles.
Aldehyde Group: Can form Schiff bases with amines.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenoxy)benzaldehyde: Lacks the dioxaborolan group.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the nitrophenoxy group.
4-(4-Aminophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an amino group instead of a nitro group.
Properties
Molecular Formula |
C19H20BNO6 |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C19H20BNO6/c1-18(2)19(3,4)27-20(26-18)17-11-16(8-5-13(17)12-22)25-15-9-6-14(7-10-15)21(23)24/h5-12H,1-4H3 |
InChI Key |
XHZIQGNUSBGPGW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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